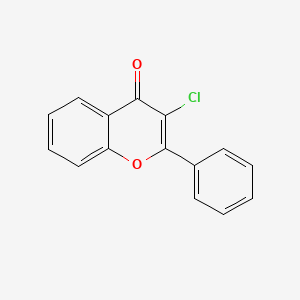

3-Chloro-2-phenylchromen-4-one

Descripción

Propiedades

Fórmula molecular |

C15H9ClO2 |

|---|---|

Peso molecular |

256.68 g/mol |

Nombre IUPAC |

3-chloro-2-phenylchromen-4-one |

InChI |

InChI=1S/C15H9ClO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |

Clave InChI |

FHXDSQYFCFWKAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)Cl |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MRS1132; MRS-1132; MRS 1132. |

Origen del producto |

United States |

Métodos De Preparación

Traditional Chlorination Methods

Direct Chlorination of 2-Phenyl-4H-chromen-4-ones

Early synthetic routes involved direct chlorination of 2-phenyl-4H-chromen-4-ones using reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas. These methods typically required anhydrous organic solvents (e.g., chloroform or carbon tetrachloride) and produced moderate yields (60–75%). However, the use of toxic solvents and hazardous chlorinating agents raised environmental and safety concerns, limiting their scalability.

Selective Chlorination of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones

A more practical approach involves selective chlorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones (1a–1f ), followed by cyclization. Traditional protocols employed sulfuryl chloride or oxidative chlorination with phase-transfer catalysts (e.g., tetrabutylammonium bromide). For example, treatment of 1a with SO₂Cl₂ in dichloromethane at 0–5°C yielded 2-chloro-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (2a ), which was cyclized using acidic conditions (e.g., H₂SO₄) to produce 3-chloro-2-phenylchromen-4-one (3a ) in 70–80% yield. Despite efficiency, these methods relied on toxic solvents and generated harmful byproducts.

Modern Solvent-Free Grinding Technique

Mechanochemical Chlorination and Cyclization

Sharma and Kumar (2017) developed an eco-friendly, solvent-free method using a grinding technique. The protocol involves two steps:

- Chlorination : Equimolar amounts of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1a ), potassium chloride (KCl), and ammonium persulfate ((NH₄)₂S₂O₈) are ground at room temperature for 10 minutes. This step selectively chlorinates the β-keto position, forming 2a via in situ generation of chlorine radicals.

- Cyclization : The crude 2a is ground with phosphorus pentoxide (P₂O₅) for 10–15 minutes, inducing dehydrative cyclization to yield 3a in 85–90% purity.

Key Advantages:

- Elimination of Solvents : The grinding technique avoids organic solvents, reducing environmental impact.

- Short Reaction Time : Total synthesis is completed in <30 minutes.

- High Yields : Isolated yields of 3a–3f derivatives range from 82% to 90% (Table 1).

Table 1. Yields of this compound Derivatives via Grinding Technique

| Starting Material | R₁ | R₂ | R₃ | Yield (%) |

|---|---|---|---|---|

| 1a | H | H | H | 89 |

| 1b | Cl | H | H | 85 |

| 1c | H | Cl | H | 87 |

| 1d | H | H | Cl | 86 |

| 1e | OCH₃ | H | H | 82 |

| 1f | H | OCH₃ | H | 84 |

Mechanistic Insights

The chlorination step proceeds via a free-radical mechanism initiated by ammonium persulfate, which oxidizes chloride ions (Cl⁻) to chlorine radicals (Cl- ). These radicals abstract a hydrogen atom from the β-keto position of 1a , followed by recombination to form the C–Cl bond. Cyclization with P₂O₅ involves acid-catalyzed dehydration, forming the chromen-4-one ring.

Comparative Analysis of Preparation Methods

Table 2. Comparison of Synthetic Methods for this compound

| Method | Reagents/Conditions | Yield (%) | Environmental Impact |

|---|---|---|---|

| Direct Chlorination | SO₂Cl₂, CHCl₃, 0–5°C | 60–75 | High (toxic solvents) |

| Phase-Transfer Chlorination | TBAB, Cl₂, H₂O | 70–80 | Moderate |

| Grinding Technique | KCl, (NH₄)₂S₂O₈, P₂O₅, rt | 82–90 | Low (solvent-free) |

| One-Pot Adaptation | BiCl₃/RuCl₃, CCl₄, reflux | N/A* | Moderate |

*Requires experimental validation for chlorinated derivatives.

Análisis De Reacciones Químicas

MRS1132 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar las quinonas correspondientes en condiciones oxidantes fuertes.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un grupo hidroxilo, formando derivados alcohólicos.

Sustitución: El átomo de cloro en la posición 3 puede sustituirse con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Biological Activities

3-Chloro-2-phenylchromen-4-one has been studied for its potential therapeutic applications due to its biological activities, particularly in the following areas:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The mechanisms through which this compound may exert its anticancer effects include:

- Induction of Apoptosis : The compound has shown the ability to trigger programmed cell death in cancer cells, a critical pathway in cancer therapy.

- Inhibition of Enzymatic Activity : It may act as an enzyme inhibitor, affecting pathways crucial for tumor growth and survival.

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF7 | 0.25 | Induction of apoptosis |

| Study B | PC3 | 0.30 | ROS-mediated pathways |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammation.

Anticancer Studies

A study focusing on structurally related compounds demonstrated significant antiproliferative effects against various cancer cell lines, particularly those associated with hematological malignancies. The findings suggest that this compound may also possess similar anticancer properties warranting further investigation.

Antimicrobial Resistance

Research has indicated that derivatives similar to this compound can effectively combat resistant strains of bacteria, showcasing its potential in addressing antimicrobial resistance.

Mecanismo De Acción

El mecanismo de acción de MRS1132 implica su interacción con dianas moleculares y vías específicas. Se sabe que modula la actividad de ciertas enzimas y receptores, lo que lleva a cambios en la señalización celular y la expresión genética . Las dianas moleculares y vías exactas involucradas aún están bajo investigación, pero se cree que afecta las vías del estrés oxidativo y la inflamación .

Comparación Con Compuestos Similares

Structural and Electronic Modifications

Chromenone derivatives vary in substituent type, position, and electronic effects, which critically impact their physicochemical and biological properties.

Table 1: Key Structural Comparisons

Physicochemical Properties

- Solubility and Lipophilicity : Chloro and trifluoromethyl groups (e.g., in ) increase lipophilicity, whereas hydroxyl or methoxy groups improve water solubility.

- Thermal Stability: Trifluoromethyl groups (e.g., in ) enhance thermal stability (boiling point ~426°C) compared to non-fluorinated analogs.

Actividad Biológica

3-Chloro-2-phenylchromen-4-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to the chromenone class of compounds, which are known for their various biological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. The presence of the chlorine atom and the phenyl group in its structure contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Protein Kinases : This compound has been shown to act as a non-selective inhibitor of protein kinases, including cyclin-dependent kinases (CDKs). By inhibiting these enzymes, it disrupts cell cycle regulation and signal transduction pathways, leading to altered cellular processes such as apoptosis and cell proliferation .

- Antimicrobial Activity : Studies have demonstrated that derivatives of chromenones exhibit significant antimicrobial properties. For instance, this compound has shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent .

- Antiparasitic Activity : Research indicates that certain derivatives of chromenones exhibit potent activity against Trypanosoma brucei, the causative agent of sleeping sickness. The structure-activity relationship studies have identified specific modifications that enhance this activity .

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that modifications to the chromenone scaffold can significantly influence its biological activity. Key findings include:

| Compound Modification | Biological Activity | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Hydroxyl group at position 3 replaced with ester | Enhanced anti-Trypanosomatid activity | <1.1 | >20 |

| Chlorine substitution at position 6 | Reduced activity against T. brucei | - | - |

| Methyl group at position 7 | Maintained significant activity | <5 | - |

The presence of specific functional groups is crucial for maintaining or enhancing biological efficacy while minimizing toxicity .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study examining the antimicrobial properties of various flavonoids, including this compound, found that it exhibited significant antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae with MIC values as low as 0.625 mg/mL .

- Antiparasitic Studies : In vitro assays demonstrated that derivatives of this compound displayed EC50 values lower than 5 µM against T. brucei, with specific derivatives showing enhanced selectivity indices compared to traditional treatments like pentamidine .

- Cytotoxicity Assessments : Early ADME-tox studies assessed the cytotoxicity of this compound in various cell lines, revealing a favorable safety profile with minimal mitochondrial toxicity and no significant inhibition of cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the chromen-4-one core in 3-chloro-2-phenylchromen-4-one, and how can reaction conditions be optimized?

- Answer : The chromen-4-one scaffold can be synthesized via Lewis acid-promoted domino reactions, such as Friedel-Crafts alkylation followed by cyclization. For example, AlCl₃ or BF₃·Et₂O can catalyze regioselective formation of the chromenone ring . Optimization involves adjusting solvent polarity (e.g., dichloroethane for enhanced electrophilicity), temperature (80–100°C), and stoichiometric ratios of aryl aldehydes and phenols. Monitoring progress via TLC and isolating intermediates (e.g., chalcone precursors) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.9–8.2 ppm) and carbonyl carbons (δ ~178 ppm). Substituent effects (e.g., chloro vs. phenyl groups) are identified via coupling patterns and DEPT experiments .

- HRMS : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 411.0964) with <5 ppm error .

- XRD : Resolve crystal packing and confirm regiochemistry using SHELX-refined structures (e.g., monoclinic P2₁/c space group) . Cross-validation with computational methods (DFT-optimized geometries) ensures accuracy .

Q. How can functionalization at the 3-position of chromen-4-one be achieved while preserving the chloro-phenyl substituents?

- Answer : Selective functionalization requires protecting the 4-keto group (e.g., via acetal formation) prior to nucleophilic substitution. For example, propargylation at the 3-hydroxy position uses propargyl bromide with K₂CO₃ in DMF, followed by deprotection . Monitor regiochemistry using NOESY to confirm spatial proximity of substituents .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallinity and stability of this compound derivatives?

- Answer : Graph set analysis (Etter’s formalism) reveals C=O···H–O and Cl···π interactions as key stabilizers. For example, in monoclinic crystals, dimeric hydrogen bonds (R₂²(8) motif) enhance thermal stability up to 220°C . Computational tools (Mercury CSD) map interaction energies, while DSC/TGA validate thermal behavior .

Q. What computational methods are suitable for resolving contradictions in reaction mechanisms (e.g., competing [4+2] vs. [2+2] cycloadditions)?

- Answer : DFT calculations (B3LYP/6-311+G(d,p)) identify transition states and activation barriers. For Lewis acid-catalyzed reactions, natural bond orbital (NBO) analysis clarifies charge transfer between AlCl₃ and carbonyl groups, favoring [4+2] pathways . Compare computed IR spectra with experimental data to validate intermediates .

Q. How can researchers troubleshoot unexpected byproducts in chromen-4-one synthesis (e.g., halogen scrambling or keto-enol tautomerism)?

- Answer :

- Halogen scrambling : Use LC-MS to detect Cl/F exchange in polar aprotic solvents. Mitigate by switching to non-nucleophilic bases (e.g., NaH instead of K₂CO₃) .

- Keto-enol tautomers : Dynamic NMR (VT-NMR) at −40°C resolves tautomeric populations. Stabilize the keto form via bulky substituents (e.g., trifluoromethyl groups) .

Q. What strategies enable the design of chromen-4-one derivatives for targeted biological activity (e.g., antimicrobial or enzyme inhibition)?

- Answer :

- SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂ at C7) to enhance binding to bacterial gyrase. Docking simulations (AutoDock Vina) predict binding poses using PDB: 1KZN .

- Fluorophore tagging : Attach dansyl or coumarin moieties at C3 for cellular imaging. Validate specificity via fluorescence quenching assays with metal ions (e.g., Cu²⁺) .

Methodological Considerations

- Contradiction Resolution : Conflicting synthetic yields may arise from solvent polarity effects. For example, ethanol vs. DMF alters reaction rates in propargylation. Use DoE (Design of Experiments) to map optimal conditions .

- Data Validation : Cross-reference XRD data with CIF files (CCDC) and validate hydrogen-bonding networks using PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.